molecular formula C9H9ClO2 B058603 2-Hydroxy-3,5-dimethylbenzoyl chloride CAS No. 121031-61-6

2-Hydroxy-3,5-dimethylbenzoyl chloride

Cat. No. B058603
CAS RN: 121031-61-6
M. Wt: 184.62 g/mol
InChI Key: WEHUXUALXCVFNG-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethylbenzoyl chloride, also known as 2-Hydroxy-3,5-xylyl chloride, is a chemical compound with the molecular formula C9H9ClO2. It is a colorless to pale yellow liquid that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dimethylbenzoyl chloride,5-dimethylbenzoyl chloride involves the formation of a covalent bond between the hydroxyl group of the compound and the target molecule. This covalent bond formation leads to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.
Biochemical and Physiological Effects
This compound,5-dimethylbenzoyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial and antifungal activity, as well as cytotoxicity against cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Hydroxy-3,5-dimethylbenzoyl chloride,5-dimethylbenzoyl chloride in lab experiments is its ability to selectively modify target molecules. This can be useful in studying the function of specific molecules in biological systems. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of 2-Hydroxy-3,5-dimethylbenzoyl chloride,5-dimethylbenzoyl chloride in scientific research. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, such as materials science and biotechnology.
Conclusion
In conclusion, this compound,5-dimethylbenzoyl chloride is a versatile compound that has various scientific research applications. Its ability to selectively modify target molecules makes it a useful tool in studying biological systems. However, its potential toxicity must be taken into consideration when designing experiments. Further research is needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 2-Hydroxy-3,5-dimethylbenzoyl chloride,5-dimethylbenzoyl chloride involves the reaction of 2,6-dimethylphenol with thionyl chloride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with hydrochloric acid to yield this compound,5-dimethylbenzoyl chloride.

Scientific Research Applications

2-Hydroxy-3,5-dimethylbenzoyl chloride,5-dimethylbenzoyl chloride has various scientific research applications, including as a reagent in the synthesis of organic compounds and as a starting material for the preparation of various drugs. It is also used in the synthesis of fluorescent dyes and as a photoinitiator in polymerization reactions.

properties

CAS RN

121031-61-6

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-hydroxy-3,5-dimethylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(11)7(4-5)9(10)12/h3-4,11H,1-2H3

InChI Key

WEHUXUALXCVFNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(=O)Cl)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)Cl)O)C

synonyms

Benzoyl chloride, 2-hydroxy-3,5-dimethyl- (9CI)

Origin of Product

United States

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